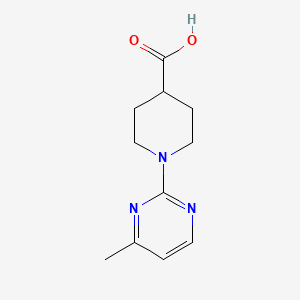
1-(4-Methylpyrimidin-2-yl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-(4-Methylpyrimidin-2-yl)piperidine-4-carboxylic acid" is a heterocyclic compound that features both a piperidine and a pyrimidine ring. Piperidine is a six-membered ring containing one nitrogen atom, and pyrimidine is a six-membered ring with two nitrogen atoms. The compound is of interest due to its potential use as a building block in pharmaceuticals and as a ligand in coordination chemistry.
Synthesis Analysis
The synthesis of related piperidine carboxylates can be achieved through various methods. One approach involves the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates, which can be further reduced to give methyl 4-piperidinopyrrole-2-carboxylates . Another method includes the conversion of piperidine carboxylic acids to their corresponding β-keto esters, which are then treated with N,N-dimethylformamide dimethyl acetal to yield novel heterocyclic amino acids . Additionally, a biocatalytic cascade involving carboxylic acid reductase, ω-transaminase, and imine reductase enzymes has been used to access enantiomerically pure chiral mono- and disubstituted piperidines .
Molecular Structure Analysis
The molecular structure of compounds closely related to this compound has been studied using various spectroscopic techniques. For instance, 2-amino-4-methylpyrimidine has been used to form complexes with carboxylic acids, and these structures have been characterized by X-ray crystallography . The crystal and molecular structure of 4-carboxypiperidinium chloride, a related compound, has been characterized by single crystal X-ray diffraction, showing the piperidine ring in a chair conformation with the carboxyl group in the equatorial position .
Chemical Reactions Analysis
The reactivity of piperidine carboxylates can be quite diverse. For example, a C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester has been used as a chiral building block for the synthesis of piperidine-related alkaloids . In another study, 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides were discovered as inhibitors of soluble epoxide hydrolase, with the triazine heterocycle being a critical functional group for high potency .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine carboxylates are influenced by their molecular structure. The crystal structure of 4-piperidinecarboxylic acid hydrochloride reveals hydrogen bonding interactions that could affect solubility and reactivity . The reactivity of 2,4-piperidinedione-3-carboxylic acid ester has been studied, showing potential for the synthesis of natural products and compounds with pharmacological interest . Additionally, the reactions of piperidine and its derivatives in aqueous formic acid demonstrate the compound's ability to undergo C-C bond scission of the pyridine ring .
Scientific Research Applications
Cancer Treatment Research
The compound has been explored as an Aurora kinase inhibitor, potentially useful in treating cancer. The research focuses on a compound closely related to 1-(4-Methylpyrimidin-2-yl)piperidine-4-carboxylic acid, which inhibits Aurora A, a protein involved in cell division, highlighting its potential in cancer therapy (ロバート ヘンリー,ジェームズ, 2006).
Chemical Synthesis and Reactivity
Research has been conducted on the preparation and synthetic scope of related compounds. These studies involve condensation reactions leading to the formation of esters and pyrimidin-4-ones, illustrating the compound's versatility in chemical synthesis (Potapov et al., 2014).
Antibacterial and Anti-TB Activities
Studies have synthesized derivatives of this compound for biological screening. These derivatives showed significant antibacterial and anti-TB activities, indicating the compound's potential in developing new antimicrobial agents (Megha et al., 2023).
Anticancer Research
The compound and its derivatives have been evaluated for anticancer activities. One study synthesized novel 2, 5-disubstituted tetrazole derivatives, which demonstrated promising biological activity against selected pathogenic strains, further indicating the compound's relevance in anticancer research (Megha et al., 2023).
Neurotransmitter Research
Another area of research includes the synthesis of piperidin-4-ylphosphinic acid and piperidin-4-ylphosphonic acid analogues of the inhibitory neurotransmitter GABA. This demonstrates the compound's potential application in neuroscience and pharmacology, particularly in understanding and potentially treating neurological disorders (Kehler et al., 1998).
Mechanism of Action
Target of Action
Compounds containing a piperidine ring, such as this one, are known to have a wide range of biological activities .
Mode of Action
Piperidine derivatives are known to exhibit a variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects . The ether linkage between quinoline and piperidine has been found to be crucial to the inhibitory effect .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways, contributing to their diverse biological activities .
Result of Action
Piperidine derivatives have been found to exhibit strong antiproliferative activity by inhibiting tubulin polymerization .
properties
IUPAC Name |
1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8-2-5-12-11(13-8)14-6-3-9(4-7-14)10(15)16/h2,5,9H,3-4,6-7H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHYEZQZNBZFJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(CC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(E)-3-([1,4'-Bipiperidin]-1'-ylmethyl)-N-(4-chloro-2-(2-(3,4-dimethylbenzylidene)hydrazinecarbonyl)phenyl)benzamide](/img/structure/B1323131.png)

